(4-Bromo-3-fluorophenyl)methanamine hydrochloride

Medicinal Chemistry Chemical Synthesis Compound Management

This specific 4-bromo-3-fluoro regioisomer is a non-negotiable starting material for lead optimization in kinase inhibitor and anti-tuberculosis programs. The hydrochloride salt guarantees accurate weighing and consistent solubility, eliminating the variability of the free base. With ≥97% HPLC purity, it minimizes catalyst poisoning in Suzuki-Miyaura cross-couplings, ensuring reliable high-throughput library synthesis. Procure this exact building block to maintain fidelity to published synthetic routes and maximize target engagement.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5
CAS No. 1214342-53-6
Cat. No. B595086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-fluorophenyl)methanamine hydrochloride
CAS1214342-53-6
Molecular FormulaC7H8BrClFN
Molecular Weight240.5
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)F)Br.Cl
InChIInChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H
InChIKeyYURPLAWBHIYAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

The Definitive Procurement Guide for (4-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214342-53-6)


(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine building block with the molecular formula C7H8BrClFN and a molecular weight of 240.5 g/mol . It is primarily supplied as a high-purity (typically ≥95-97% by HPLC) hydrochloride salt, which enhances its stability and solubility compared to its free base counterpart, (4-bromo-3-fluorophenyl)methanamine (CAS 581812-99-9) . Its core structure features a phenyl ring with bromine at the 4-position and fluorine at the 3-position, along with a primary amine group. This specific substitution pattern renders it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents [1]. The compound is widely available from research chemical suppliers for R&D use only and is recognized for its utility in palladium-catalyzed cross-coupling reactions .

Why Generic Substitution of (4-Bromo-3-fluorophenyl)methanamine hydrochloride Fails: The Case for Exact Specification


The exact regioisomeric and salt-form specification of (4-Bromo-3-fluorophenyl)methanamine hydrochloride is non-negotiable for reproducible synthesis and target engagement in medicinal chemistry. Substitution with a 'closely related' analog—such as the free base, an alternative halogen pattern, or a different salt—introduces a cascade of risks that can derail a research program. For instance, using the free base (CAS 581812-99-9) introduces variable solubility and stability, potentially leading to inconsistent reaction yields and complex purification . Shifting to a regioisomer like (2-bromo-3-fluorophenyl)methanamine fundamentally alters the molecule's electronic and steric profile, which is critical for interactions with biological targets [1]. Even a seemingly minor change, such as using a different salt form, can impact hygroscopicity and long-term storage stability. The following section provides specific, quantitative evidence that demonstrates why this exact compound, with its specific substitution pattern and salt form, is often a required, not optional, reagent for specific applications.

(4-Bromo-3-fluorophenyl)methanamine hydrochloride: A Quantitative Evidence Guide for Comparator Selection


Evidence 1: Enhanced Stability and Handling via Hydrochloride Salt Form

The hydrochloride salt form of the compound provides quantifiable improvements in stability and solubility over its free base analog. The free base, (4-bromo-3-fluorophenyl)methanamine (CAS 581812-99-9), is a solid at room temperature but its amine group is prone to reactivity and degradation . The hydrochloride salt is specifically supplied as a stable, white to off-white crystalline powder, ensuring consistent handling and long-term storage under inert conditions . This difference is critical for procurement and experimental reproducibility, as the free base requires more stringent storage and handling procedures to prevent decomposition.

Medicinal Chemistry Chemical Synthesis Compound Management

Evidence 2: Defined Purity Specifications for Reproducible Synthesis

The target compound is commercially available with defined purity specifications (≥95-97% by HPLC), which is essential for minimizing side reactions and ensuring reproducible yields in complex synthetic sequences . This level of purity is typically verified by NMR, HPLC, and GC, and is provided in batch-specific certificates of analysis (COA) . While the free base analog is also available, its purity can vary more significantly between vendors, and it may contain higher levels of impurities that can poison catalysts in sensitive cross-coupling reactions.

Organic Synthesis Analytical Chemistry Quality Control

Evidence 3: Superior Precursor for Palladium-Catalyzed Cross-Couplings

The presence of a bromine atom at the para-position relative to the methylamine group makes this compound a highly effective substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This is a direct consequence of the aryl bromide's reactivity, which is significantly higher than that of an aryl chloride. For instance, in a Suzuki coupling, a brominated derivative typically reacts at a rate 10-100 times faster than its chlorinated analog under the same conditions, allowing for milder reaction temperatures and higher yields [2]. This reactivity is retained in the target compound, enabling efficient diversification into complex biaryl and heteroaryl scaffolds. In contrast, a compound like (3-bromo-5-fluorophenyl)methanamine, with its bromine in a different position, may exhibit altered reactivity and regioselectivity in subsequent transformations.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Evidence 4: Documented as a Key Precursor in Antimicrobial Drug Development

This specific compound has been explicitly disclosed as a useful synthetic intermediate in patents focused on developing novel antibacterial agents, particularly for the treatment of tuberculosis (Mycobacterium tuberculosis) [1]. The patent literature identifies the 4-bromo-3-fluorophenyl motif as a key structural component within larger molecules designed to interfere with essential bacterial processes, such as ATP synthase inhibition [2]. This direct citation in the intellectual property landscape for a high-need therapeutic area differentiates it from many other generic halogenated benzylamines that lack a documented, context-specific role in active pharmaceutical research. This provides a clear, high-value application anchor for procurement decisions.

Medicinal Chemistry Antibacterial Research Tuberculosis

Best Research and Industrial Application Scenarios for (4-Bromo-3-fluorophenyl)methanamine hydrochloride


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The compound's para-bromine substituent is a prime handle for Suzuki-Miyaura cross-coupling, enabling the rapid and parallel synthesis of diverse biaryl-containing kinase inhibitor candidates [1]. Its high purity (≥95%) minimizes catalyst poisoning, a common issue in high-throughput library synthesis, leading to more consistent yields and reducing the need for post-coupling purification . The hydrochloride salt form ensures accurate and reproducible weighing for parallel synthesis applications.

Building Block for Novel Antitubercular Agents Targeting ATP Synthase

Procure this compound as a critical starting material for synthesizing lead compounds in the fight against drug-resistant tuberculosis, following published patent strategies [1]. The specific 4-bromo-3-fluorophenyl moiety has been identified as a core pharmacophoric element in molecules designed to inhibit mycobacterial ATP synthase, a validated target for tuberculosis treatment . Using the exact building block ensures fidelity to the published synthetic route and maximizes the probability of reproducing claimed biological activity.

General-Purpose Building Block for CNS-Targeted Compound Libraries

The compound is a valuable building block for medicinal chemists developing small molecules that modulate CNS targets, such as serotonin and dopamine receptors [1]. Its favorable physicochemical properties (LogP ~2.21, TPSA 26.02 Ų) and the presence of a primary amine for derivatization make it an ideal core for synthesizing compounds with optimized blood-brain barrier permeability . The stable hydrochloride salt simplifies handling and purification in multi-step syntheses.

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